molecular formula C19H11F4N3O2 B11074998 2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

Cat. No.: B11074998
M. Wt: 389.3 g/mol
InChI Key: VCBYBCGFXJTATN-UHFFFAOYSA-N
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Description

2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a tetrafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the tetrafluorophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 2,3,5,6-tetrafluorophenol.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrafluorophenoxy group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline apart is its combination of a quinoline core with a 1,2,4-oxadiazole ring and a tetrafluorophenoxy group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H11F4N3O2

Molecular Weight

389.3 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11F4N3O2/c1-9-6-11(10-4-2-3-5-14(10)24-9)19-25-15(28-26-19)8-27-18-16(22)12(20)7-13(21)17(18)23/h2-7H,8H2,1H3

InChI Key

VCBYBCGFXJTATN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=C(C(=CC(=C4F)F)F)F

Origin of Product

United States

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